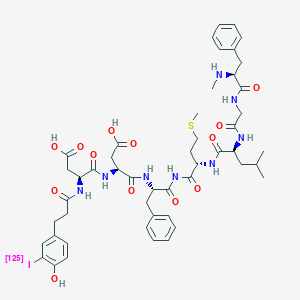
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- is a compound that belongs to the family of tachykinin neuropeptides. It is a peptide consisting of 7 amino acids and is derived from the larger peptide, substance P. Substance P (5-11) has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) acts on the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. Binding of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) to the NK1 receptor activates a signaling pathway that leads to the release of intracellular calcium and the activation of various kinases. This results in the modulation of neuronal excitability, pain transmission, and inflammation.
Biochemische Und Physiologische Effekte
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to have various biochemical and physiological effects. It has been reported to induce pain and inflammation in animal models. It has also been shown to stimulate the release of cytokines and chemokines, which are involved in the immune response. Additionally, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to modulate the activity of various ion channels, including calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for the NK1 receptor, which allows for selective modulation of its activity. However, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, it is a relatively expensive compound, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-). One direction is to investigate its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to study its role in neurogenic inflammation and pain transmission. Additionally, further research is needed to understand the mechanism of action of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) and its interactions with other signaling pathways.
Synthesemethoden
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) can be synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been used in various scientific research applications. It has been studied for its role in pain transmission, inflammation, and neurogenic inflammation. It has also been investigated for its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
104499-96-9 |
|---|---|
Produktname |
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- |
Molekularformel |
C49H63IN8O13S |
Molekulargewicht |
1129 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |
InChI-Schlüssel |
VPONZIGMMCEIDS-JHROSDENSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
Synonyme |
125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



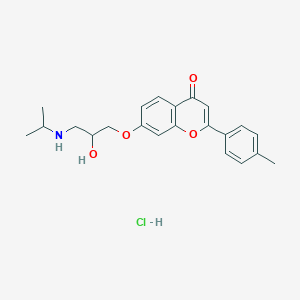

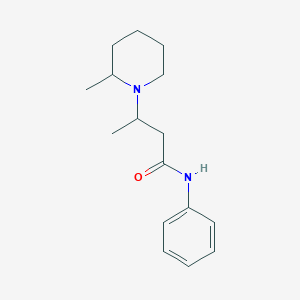
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)


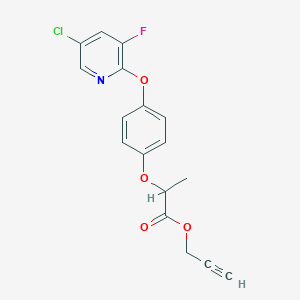
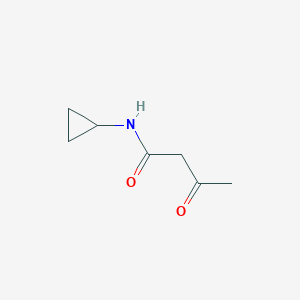

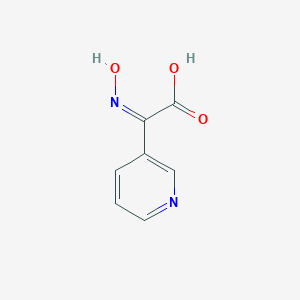
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
